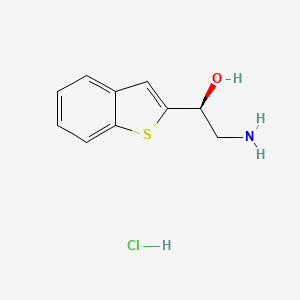

(1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride

Description

Properties

IUPAC Name |

(1S)-2-amino-1-(1-benzothiophen-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS.ClH/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-5,8,12H,6,11H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMVABYEQMZYQQ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(S2)[C@H](CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride typically involves the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-aminobenzenethiol with aldehydes or ketones.

Introduction of the Amino Group: The amino group can be introduced through a substitution reaction, where a suitable leaving group on the benzothiophene ring is replaced by an amino group.

Formation of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be introduced through a reduction reaction, where a suitable precursor is reduced to form the alcohol group.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions yield alcohols or amines .

Scientific Research Applications

Pharmacological Potential

Research indicates that (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride may exhibit significant pharmacological activities. Its structural characteristics suggest potential applications as an inhibitor in various biological pathways:

Inhibitory Mechanisms

The compound's ability to act as an enzyme inhibitor has been a focus of research:

- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease. This inhibition can enhance cholinergic transmission, potentially improving cognitive functions .

- Other Enzyme Targets : The benzothiophene derivatives are being explored for their inhibitory effects on various enzymes involved in cancer progression and metabolic disorders. Their potential to modulate enzyme activity could lead to novel therapeutic strategies .

Case Studies and Research Findings

Several studies have highlighted the applications of related compounds, providing insights into the potential uses of this compound:

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways . The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share functional or structural similarities with the target molecule:

(1S)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol Hydrochloride

- Structure : Replaces the benzothiophene group with a 4-methoxyphenyl ring.

- Key Features: Molecular Formula: C₉H₁₄ClNO₂ Molecular Weight: 227.67 g/mol Purity: 95% (as per commercial catalog data) . Chirality: Retains the (1S) configuration, similar to the target compound.

- Reduced lipophilicity due to the absence of the sulfur-containing benzothiophene, which may affect membrane permeability or metabolic stability.

(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride

- Structure: Features a cyclohexanone-derived Mannich base with a phenyl group.

- Key Features: Molecular Formula: C₁₅H₂₂ClNO Molecular Weight: 273.79 g/mol Functional Groups: Tertiary amine, ketone, and aromatic phenyl .

- Comparison :

- The ketone group introduces electrophilic reactivity, differing from the hydroxyl group in the target compound.

- The Mannich base structure may confer different pharmacokinetic properties, such as altered metabolic pathways or increased stability.

Impurity G(EP) Hydrochloride (MM0381.07)

- Structure: Contains a benzyl-tert-butylamino group and a hydroxy-substituted phenyl ring.

- Key Features: Molecular Formula: Not explicitly provided, but includes hydroxyl and ketone groups. Regulatory Relevance: Listed as a pharmaceutical impurity, highlighting the importance of structural control in drug synthesis .

- Comparison: The hydroxy-methylphenyl group may enhance solubility but reduce bioavailability compared to the benzothiophene system.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Benzothiophene vs. Phenyl/Methoxy Substitution: The benzothiophene group in the target compound introduces sulfur-mediated interactions (e.g., π-π stacking with sulfur’s lone pairs), which may enhance binding to hydrophobic pockets in biological targets compared to phenyl or methoxyphenyl analogs .

Chirality and Pharmacological Specificity :

- Both the target compound and its 4-methoxyphenyl analog retain the (1S) configuration, emphasizing the role of chirality in enantioselective interactions (e.g., receptor binding or metabolic processing) .

Salt Forms and Solubility :

- The hydrochloride salt form in the target compound and its analogs improves solubility in polar solvents, a critical factor for bioavailability in drug formulations .

Synthetic Challenges :

- The synthesis of benzothiophene-containing compounds (e.g., the target molecule) may require specialized reagents or conditions compared to phenyl analogs, as seen in the use of L-serine derivatives and hydrazine in related syntheses .

Biological Activity

(1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride, also known as 2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H11NOS |

| Molecular Weight | 193.27 g/mol |

| CAS Number | 688763-30-6 |

| IUPAC Name | This compound |

Synthesis

The synthesis of (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol typically involves the reaction of 1-benzothiophene derivatives with amines under controlled conditions. The synthetic route often includes the formation of an intermediate from 1-benzothiophene and subsequent amination processes .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an antimicrobial agent, potentially inhibiting bacterial growth by disrupting essential cellular processes .

Pharmacological Properties

Research has indicated that derivatives of benzothiophene compounds, including (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol, exhibit a range of pharmacological properties:

-

Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial and antifungal activities against various pathogens. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and ciprofloxacin .

Compound MIC (µg/ml) Target Pathogen Benzothiophene Derivative A 50 S. typhi Benzothiophene Derivative B 62.5 E. coli

Case Studies

A comprehensive review highlighted the bioactivity of similar benzothiophene derivatives in treating infections caused by Gram-positive and Gram-negative bacteria. For example, compounds derived from benzothiophene structures showed promising results in inhibiting Staphylococcus aureus and Escherichia coli growth in vitro .

Structure-Activity Relationship (SAR)

The structure of (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol is critical in determining its biological activity. Variations in substituents on the benzothiophene ring can significantly alter its pharmacological properties. Research into SAR has revealed that modifications can enhance potency against specific pathogens or improve selectivity for certain biological targets .

Q & A

Q. What are the recommended synthetic routes for (1S)-2-amino-1-(1-benzothiophen-2-yl)ethan-1-ol hydrochloride?

The synthesis typically involves three key steps:

Condensation : React 1-benzothiophene-2-carbaldehyde with nitroethane under basic conditions to form a nitroalkene intermediate.

Reduction : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) reduces the nitro group to an amine and the ketone to an alcohol.

Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .

Q. Key Considerations :

- Stereochemical control during reduction (e.g., asymmetric hydrogenation) is critical to achieve the (1S) configuration.

- Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. Table 1: Comparison of Reduction Methods

| Method | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | Ethanol | 78 | 92% (S) |

| Borohydride Reduction | NaBH₄/CeCl₃ | THF | 65 | 85% (S) |

| Enzymatic Reduction | Baker’s Yeast | Water | 50 | 99% (S) |

Q. How can researchers characterize the purity and stereochemistry of this compound?

Methodological Approach :

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) to determine enantiomeric excess (ee) .

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 224.1 (free base) and 260.5 (hydrochloride) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Analytical Strategies :

Structural Analog Comparison : Compare activity with analogs (e.g., 3-benzothiophene derivatives) to identify substituent effects. For example, replacing the hydroxyl group with a methoxy group may reduce solubility but enhance membrane permeability .

Stereochemical Analysis : Verify enantiopurity via X-ray crystallography to confirm the (1S) configuration, as even 5% contamination with the (1R) isomer can skew activity results .

Assay Optimization : Test activity under varying pH conditions (5.5–7.4) to account for protonation state differences in cellular assays .

Q. Table 2: Biological Activity of Structural Analogs

| Compound | IC₅₀ (μM) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| (1S)-2-Amino-1-(1-benzothiophen-2-yl)ethanol HCl | 12.3 | 8.2 | 1.5 |

| (1R)-Isomer | 45.6 | 7.8 | 1.5 |

| 3-Benzothiophene Derivative | 9.1 | 5.4 | 2.1 |

Q. What safety protocols are recommended for handling this compound?

Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and respiratory protection (N95 mask) to avoid inhalation of fine powders .

- Ventilation : Perform reactions in a fume hood to mitigate exposure to HCl vapors during salt formation .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Q. Hazard Mitigation :

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers optimize chiral resolution during synthesis?

Advanced Techniques :

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer .

- Chiral Chromatography : Employ simulated moving bed (SMB) chromatography for large-scale separation, achieving >99% ee .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Key Parameter : Temperature control during crystallization (−20°C) enhances diastereomer selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.